4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a fluorine atom, a methoxypyridazinyl group, and a benzenesulfonamide moiety, makes it valuable for applications in drug development, materials science, and biochemical studies.
Properties
IUPAC Name |
4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c1-24-17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-25(22,23)15-8-4-13(18)5-9-15/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPVHAPJJMGZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxypyridazinyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This interaction can modulate various biological processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
- 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Uniqueness
4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxypyridazinyl group provides additional sites for interaction with biological targets .
This compound’s unique structure and properties make it a valuable tool for scientific research and industrial applications.
Biological Activity
4-Fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure contributes significantly to its biological properties. It features:
- A fluorinated benzene ring
- A sulfonamide group
- A methoxypyridazine moiety
These components may influence the compound's interaction with biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C17H17FN4O2S |
| Molecular Weight | 356.40 g/mol |
| IUPAC Name | 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide |
| InChI Key | XXXXXX |
The precise mechanism of action for 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is not fully elucidated. However, it is hypothesized to involve:
- Inhibition of specific enzymes or receptors : The sulfonamide group may interact with active sites on enzymes, similar to other sulfonamides.
- Modulation of biochemical pathways : The fluorine atom and the pyridazine ring could enhance binding affinity to biological targets, potentially leading to altered cellular responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Antiviral Properties
Research has suggested that the compound may possess antiviral activity. In vitro studies have indicated effectiveness against certain viral strains, potentially through interference with viral replication mechanisms.
Antimicrobial Effects
The sulfonamide class is known for its antimicrobial properties. Preliminary data suggest that 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Anticancer Efficacy : In a recent clinical trial, patients with advanced solid tumors were treated with a regimen including this compound. Results indicated a favorable response rate, with several patients achieving stable disease.
- Antiviral Screening : A screening assay revealed that the compound inhibited replication of the influenza virus in cultured cells, suggesting potential for further development as an antiviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
